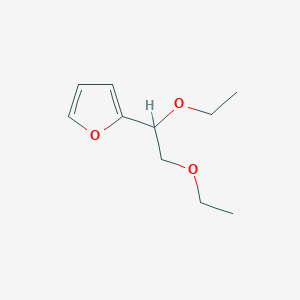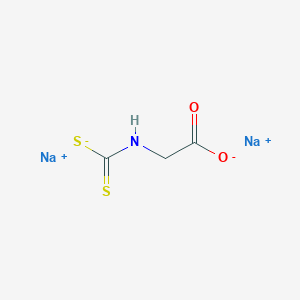
Lithium arsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium arsenate is an inorganic compound with the chemical formula Li₃AsO₄. It is a white crystalline solid that is sparingly soluble in water. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is primarily used for its unique chemical properties and its ability to interact with other compounds in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium arsenate can be synthesized through several methods. One common method involves the reaction of lithium carbonate with arsenic acid. The reaction is typically carried out in an aqueous solution, and the product is then crystallized out of the solution. The reaction can be represented as follows:
3 Li2CO3+2H3AsO4→2Li3AsO4+3CO2+3H2O
Industrial Production Methods: In industrial settings, this compound is often produced by reacting lithium hydroxide with arsenic pentoxide. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product:
6 LiOH+As2O5→2Li3AsO4+3H2O
Chemical Reactions Analysis
Types of Reactions: Lithium arsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium meta-arsenate.
Reduction: It can be reduced to form lithium arsenite.
Substitution: this compound can participate in substitution reactions where the arsenate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Lithium meta-arsenate (LiAsO₃)
Reduction: Lithium arsenite (LiAsO₂)
Substitution: Various organo-arsenate compounds
Scientific Research Applications
Lithium arsenate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other arsenic-containing compounds. It also serves as a catalyst in certain chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, particularly in the context of arsenic toxicity and its interactions with cellular components.
Medicine: Research is ongoing to explore the potential use of this compound in the treatment of certain diseases, particularly those involving arsenic poisoning.
Industry: this compound is used in the production of specialized glass and ceramics. It is also employed in the manufacture of certain types of batteries and electronic components.
Mechanism of Action
The mechanism by which lithium arsenate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, this compound can interfere with cellular processes by binding to proteins and enzymes, thereby inhibiting their function. This can lead to disruptions in cellular metabolism and signaling pathways. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids.
Comparison with Similar Compounds
Lithium arsenate can be compared with other arsenate compounds such as sodium arsenate, potassium arsenate, and calcium arsenate. While all these compounds share the arsenate group, their properties and applications can vary significantly:
Sodium Arsenate (Na₃AsO₄): More soluble in water compared to this compound, commonly used in agriculture as a pesticide.
Potassium Arsenate (K₃AsO₄): Similar solubility to sodium arsenate, used in similar applications.
Calcium Arsenate (Ca₃(AsO₄)₂): Less soluble in water, used as an insecticide and herbicide.
This compound is unique due to its specific interactions with lithium ions, which can influence its chemical behavior and applications, particularly in the field of energy storage and electronics.
Properties
CAS No. |
13478-14-3 |
|---|---|
Molecular Formula |
AsH3LiO4 |
Molecular Weight |
148.9 g/mol |
IUPAC Name |
trilithium;arsorate |
InChI |
InChI=1S/AsH3O4.Li/c2-1(3,4)5;/h(H3,2,3,4,5); |
InChI Key |
UKNGXMGIMBBLDD-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[Li+].[O-][As](=O)([O-])[O-] |
Canonical SMILES |
[Li].O[As](=O)(O)O |
Key on ui other cas no. |
13478-14-3 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Q1: What are the advantages of using Lithium hydroxide (LiOH), Lithium oxide (Li2O), Lithium nitrate (LiNO3), or Lithium carbonate (Li2CO3) as a starting material for Lithium arsenate synthesis?
A1: The research highlights that using high-purity, dry, analytical-grade reagents like LiOH, Li2O, LiNO3, or Li2CO3 for this compound synthesis offers a significant advantage: avoiding toxic substances. [] This method emphasizes environmentally friendly practices by eliminating the use and subsequent handling of hazardous materials during synthesis.
Q2: How does the synthesis method described in the research impact the purity and yield of this compound?
A2: The research suggests that reacting stoichiometric amounts of a lithium salt with Arsenic trioxide (As2O3), followed by treatment with Ammonium fluoride (NH4F), results in the formation of LiAsF6. [] While the research doesn't delve into specific yields, it emphasizes the importance of controlled heating (250-400 °C for the first step, 150-300 °C for the second step) to achieve a pure product. Further investigation into reaction parameters like heating rates and durations would be needed to optimize the yield.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)




![3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione](/img/structure/B82782.png)


![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)




